molecular formula C13H20NO5P B14586696 Diethoxy(nitrosooxy)phenoxy(prop-1-en-2-yl)-lambda~5~-phosphane CAS No. 61631-23-0

Diethoxy(nitrosooxy)phenoxy(prop-1-en-2-yl)-lambda~5~-phosphane

Cat. No.: B14586696
CAS No.: 61631-23-0
M. Wt: 301.27 g/mol
InChI Key: QXOGPGFIVUSYAE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Diethoxy(nitrosooxy)phenoxy(prop-1-en-2-yl)-lambda~5~-phosphane is a complex organophosphorus compound It is characterized by the presence of a phenoxy group, a nitrosooxy group, and a prop-1-en-2-yl group attached to a lambda5-phosphane core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of diethoxy(nitrosooxy)phenoxy(prop-1-en-2-yl)-lambda~5~-phosphane typically involves the reaction of phenol derivatives with phosphorus-containing reagents under controlled conditions. One common method includes the reaction of phenol with diethyl phosphite in the presence of a nitrosating agent to introduce the nitrosooxy group. The reaction is usually carried out under an inert atmosphere to prevent oxidation and at temperatures ranging from 0°C to 50°C to control the reaction rate and yield.

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration is crucial. Additionally, purification steps such as distillation or chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

Diethoxy(nitrosooxy)phenoxy(prop-1-en-2-yl)-lambda~5~-phosphane undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form phosphine oxides.

    Reduction: Reduction reactions can convert the nitrosooxy group to an amino group.

    Substitution: The phenoxy group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often in the presence of a base to facilitate the reaction.

Major Products

The major products formed from these reactions include phosphine oxides, amino derivatives, and substituted phenoxy compounds, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

Diethoxy(nitrosooxy)phenoxy(prop-1-en-2-yl)-lambda~5~-phosphane has several scientific research applications:

    Chemistry: It is used as a reagent in organic synthesis and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its use in drug development, particularly for its potential to interact with biological targets.

    Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of other complex molecules.

Mechanism of Action

The mechanism of action of diethoxy(nitrosooxy)phenoxy(prop-1-en-2-yl)-lambda~5~-phosphane involves its interaction with molecular targets such as enzymes and receptors. The nitrosooxy group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of enzyme activity. Additionally, the compound’s ability to undergo redox reactions allows it to participate in electron transfer processes, influencing cellular pathways and signaling mechanisms.

Comparison with Similar Compounds

Similar Compounds

    Diethoxyphenoxy(prop-1-en-2-yl)-lambda~5~-phosphane: Lacks the nitrosooxy group, resulting in different reactivity and applications.

    Nitrosooxyphenoxy(prop-1-en-2-yl)-lambda~5~-phosphane: Lacks the diethoxy group, affecting its solubility and chemical behavior.

    Phenoxy(prop-1-en-2-yl)-lambda~5~-phosphane: A simpler structure with fewer functional groups, leading to limited applications compared to diethoxy(nitrosooxy)phenoxy(prop-1-en-

Properties

CAS No.

61631-23-0

Molecular Formula

C13H20NO5P

Molecular Weight

301.27 g/mol

IUPAC Name

(diethoxy-phenoxy-prop-1-en-2-yl-λ5-phosphanyl) nitrite

InChI

InChI=1S/C13H20NO5P/c1-5-16-20(12(3)4,17-6-2,19-14-15)18-13-10-8-7-9-11-13/h7-11H,3,5-6H2,1-2,4H3

InChI Key

QXOGPGFIVUSYAE-UHFFFAOYSA-N

Canonical SMILES

CCOP(C(=C)C)(OCC)(OC1=CC=CC=C1)ON=O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.